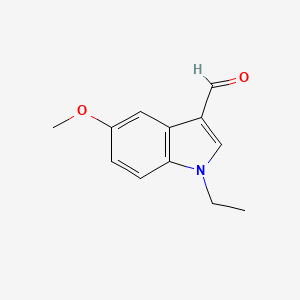

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methoxyindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTHZIJUZYTAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390313 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842975-56-8 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 1 Ethyl 5 Methoxy 1h Indole 3 Carbaldehyde

Aldehyde Group Reactivity: Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The C3-formyl group is a primary site for chemical modification, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds. researchgate.net Its reactivity is central to the synthesis of various heterocyclic derivatives. researchgate.netekb.eg

The carbonyl group of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is an electrophilic center that readily undergoes condensation reactions with various nucleophiles. These transformations are pivotal for elaborating the indole (B1671886) scaffold into more complex heterocyclic systems.

A fundamental example is the reaction with primary amines to form Schiff bases or imines. This reaction serves as a gateway to numerous other derivatives. For instance, condensation with hydrazines or substituted hydrazines can yield hydrazones, which are valuable intermediates in their own right, often used in the synthesis of pyrazoles and other nitrogen-containing heterocycles. Similarly, reactions with hydroxylamine (B1172632) produce oximes.

The Knoevenagel condensation, reacting the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base, is another powerful tool. This reaction extends the carbon chain at the C3-position and introduces new functional groups, facilitating the construction of fused ring systems or further derivatization.

Table 1: Examples of Condensation Reactions

| Reactant | Reaction Type | Resulting Functional Group/Framework |

|---|---|---|

| Primary Amines (R-NH₂) | Schiff Base Formation | Imine (C=N-R) |

| Hydrazine (H₂N-NH₂) | Condensation | Hydrazone (C=N-NH₂) |

| Hydroxylamine (H₂N-OH) | Condensation | Oxime (C=N-OH) |

| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | α,β-Unsaturated system (e.g., Indolyl-vinyl) |

The oxidation state of the formyl group can be easily adjusted through reduction or oxidation, providing access to key synthetic intermediates.

Reductions: The aldehyde can be reduced to the corresponding primary alcohol, 1-Ethyl-5-methoxy-1H-indol-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid reduction of the indole ring. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this purpose. The resulting alcohol is a versatile intermediate for further functionalization, such as etherification or esterification.

Oxidations: Conversely, the aldehyde group can be readily oxidized to a carboxylic acid, yielding 1-Ethyl-5-methoxy-1H-indole-3-carboxylic acid. This conversion is a fundamental reaction in organic synthesis. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents such as silver oxide (Ag₂O) can be employed. The resulting indole-3-carboxylic acid derivatives are important precursors for the synthesis of various biologically active molecules.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Typical Reagents | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol |

| Oxidation | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O) | 1-Ethyl-5-methoxy-1H-indole-3-carboxylic acid |

Indole Nitrogen (N1) Functionalization

The nitrogen atom of the indole ring can be functionalized through various reactions, altering the electronic properties of the ring system and providing attachment points for other molecular fragments. ekb.eg

The title compound itself is a product of N-alkylation. The synthesis of this compound is commonly achieved via the N-alkylation of its precursor, 5-methoxy-1H-indole-3-carbaldehyde. This reaction involves introducing an ethyl group onto the indole nitrogen.

The process is typically carried out by treating the N-H indole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the indole nitrogen to form a more nucleophilic indolide anion, which then attacks the ethyl halide in a nucleophilic substitution reaction. The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial for reaction efficiency. Phase-transfer catalysts like triethylbenzylammonium chloride can also be used to facilitate the reaction in biphasic systems, often leading to high yields.

Table 3: N-Alkylation of 5-methoxy-1H-indole-3-carbaldehyde

| Ethylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Ethyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature |

| Ethyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux |

Protecting the indole nitrogen with an electron-withdrawing group is a common strategy in indole chemistry. ekb.eg This modification can influence the regioselectivity of subsequent reactions, such as electrophilic substitution.

N-Acylation: This involves the reaction of the indole nitrogen with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. For example, reacting an indole-3-carbaldehyde with chloroacetyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) yields the N-acylated product. This introduces an N-acyl group, which can serve as a protecting group or as a handle for further synthetic transformations.

N-Sulfonation: Similarly, the indole nitrogen can be sulfonated using a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base like pyridine (B92270) or triethylamine. The resulting N-sulfonylindoles are significantly more stable and can alter the reactivity of the indole ring for subsequent functionalization steps.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the existing substituents: the N-ethyl group, the C3-formyl group, and the C5-methoxy group. The C3-formyl group is deactivating, while the N-ethyl and C5-methoxy groups are activating. The methoxy (B1213986) group is a strong ortho-, para-director. Given that the C3 and C5 positions are occupied, electrophilic attack is predicted to occur at the C2, C4, C6, or C7 positions.

A key example of this reactivity is the direct iodination of the indole ring. Studies on similar indole systems have shown that regioselective iodination can be achieved. For instance, using N-iodosuccinimide (NIS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can lead to iodination at specific positions on the benzene (B151609) portion of the indole nucleus. rsc.org For a 5-methoxy substituted indole, the directing effect of the methoxy group would favor substitution at the C4 or C6 positions. The precise location of substitution can be influenced by steric hindrance and the specific reaction conditions employed. Other common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions, although the latter can be complicated by the reactivity of the indole nucleus. masterorganicchemistry.comlibretexts.org

Dearomatization and Annulation Reactions of Indole Derivatives

The indole nucleus, while aromatic, can participate in reactions that disrupt its aromaticity to form more complex, three-dimensional structures. These dearomatization and annulation reactions are powerful tools for generating molecular complexity from relatively simple precursors. For derivatives such as this compound, the aldehyde functional group plays a crucial role in directing and facilitating these transformations.

Oxidative Cascade Annulations

A significant advancement in the derivatization of indole-3-carbaldehydes is the development of rhodium-catalyzed oxidative [3+2] cascade annulations with alkynes. acs.orgnih.gov This methodology allows for the construction of cyclopenta[b]indol-1(4H)-one derivatives. acs.orgnih.gov While the specific use of this compound has not been explicitly detailed in published literature, the established protocol is compatible with a range of electronically diverse substituted indole aldehydes, suggesting its applicability. nih.gov

The reaction typically proceeds via a C-H activation mechanism directed by the aldehyde group. The proposed catalytic cycle involves the coordination of the rhodium catalyst to the indole, followed by ortho-C–H activation, migratory insertion of the alkyne, and subsequent cyclization to form the fused ring system. acs.org The presence of an oxidant is crucial for the regeneration of the active catalyst. acs.org

A representative transformation, based on analogous substrates, is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product |

| Substituted Indole-3-carbaldehyde | Disubstituted Alkyne | [Rh(III) catalyst] | Cu(II) salt | DCE | Fused Cyclopenta[b]indol-1(4H)-one derivative |

| This compound (projected) | Diphenylacetylene | [Cp*RhCl2]2 | CuF2·2H2O/Air | DCE | 2,3-diphenyl-1-ethyl-5-methoxy-1,4-dihydrocyclopenta[b]indol-1-one (projected) |

This transformation is significant as it provides a direct route to polycyclic indole structures that are of interest in medicinal chemistry and materials science. The resulting cyclopenta[b]indol-1(4H)-ones can be further elaborated, for instance, into spirooxindole derivatives. nih.gov

Formation of Fused Polycyclic Indole Systems

Beyond oxidative annulations, the aldehyde functionality of this compound serves as a handle for various other cyclization strategies to build fused polycyclic indole systems. These reactions often involve the condensation of the aldehyde with a suitable partner, followed by an intramolecular ring closure.

One of the most classic and widely used methods for the synthesis of tetrahydro-β-carbolines, a common motif in indole alkaloids, is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org In the context of this compound, it can react with a β-arylethylamine to construct a new fused six-membered ring.

The general mechanism of the Pictet-Spengler reaction commences with the formation of a Schiff base between the amine and the aldehyde, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole nucleus to form the spirocyclic intermediate, followed by rearrangement to the tetrahydro-β-carboline. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Indole-3-carbaldehyde derivative | Tryptamine | Acid (e.g., TFA) | Tetrahydro-β-carboline |

| This compound (projected) | Phenethylamine | Protic or Lewis Acid | Fused Tetrahydroisoquinoline-indole system |

Another powerful strategy for constructing fused polycyclic systems is through [4+2] cycloaddition reactions (Diels-Alder reactions) . The indole ring can act as a dienophile, and with a suitable diene, it can lead to the formation of carbazole (B46965) derivatives. While less common for indole-3-carbaldehydes to directly participate as the dienophile, they can be converted to more reactive intermediates. For instance, the aldehyde can be transformed into an exocyclic diene, which can then undergo a Diels-Alder reaction with a suitable dienophile.

These diverse annulation strategies underscore the synthetic utility of this compound as a building block for the creation of complex, fused polycyclic indole architectures with potential applications in various fields of chemical science.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 5 Methoxy 1h Indole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete covalent framework of a molecule like 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) is typically observed as a sharp singlet in the downfield region (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the ethyl group at the N1 position present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methoxy (B1213986) group (-OCH₃) protons appear as a singlet, typically around 3.8-4.0 ppm. The aromatic protons on the indole (B1671886) ring exhibit complex splitting patterns based on their positions and coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The most downfield signal corresponds to the aldehyde carbonyl carbon, often appearing around 185 ppm. The aromatic carbons of the indole ring resonate in the 100-140 ppm range. The methoxy carbon gives a signal around 55 ppm, while the ethyl group carbons (N-CH₂ and -CH₃) are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CHO | 9.9 - 10.1 (s) | 184 - 186 |

| H2 | 7.6 - 7.8 (s) | 137 - 139 |

| C3 | - | 118 - 120 |

| C3a | - | 125 - 127 |

| H4 | 7.8 - 8.0 (d) | 110 - 112 |

| C5 | - | 155 - 157 |

| H6 | 6.9 - 7.1 (dd) | 113 - 115 |

| H7 | 7.2 - 7.4 (d) | 102 - 104 |

| C7a | - | 131 - 133 |

| N1-CH₂ | 4.2 - 4.4 (q) | 41 - 43 |

| N1-CH₂-CH₃ | 1.4 - 1.6 (t) | 15 - 17 |

| 5-OCH₃ | 3.8 - 3.9 (s) | 55 - 56 |

Note: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. Predicted values are based on analysis of similar indole derivatives.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the complete and unambiguous structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the methylene (N-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also map the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~10.0 ppm would correlate with the carbon signal at ~185 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It is instrumental in piecing together the molecular skeleton. Key expected correlations for this molecule would include the aldehyde proton showing a cross-peak to the C2 and C3a carbons, and the N-CH₂ protons correlating with the C2 and C7a carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the protons of the N-ethyl group and the H2 proton, providing information about the spatial arrangement around the N1-C2 bond.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. This is ideal for accurately determining the molecular mass of the parent compound. For this compound (C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . In a positive ion ESI-MS spectrum, the base peak would be expected at a mass-to-charge ratio (m/z) of approximately 204.25, corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS data confirms its elemental composition with high precision. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|

This precise measurement definitively confirms the molecular formula as C₁₂H₁₃NO₂, ruling out other possible isobaric compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

The most prominent peak would be the strong absorption from the aldehyde carbonyl (C=O) group stretch, typically found in the range of 1650-1680 cm⁻¹ for aromatic aldehydes. The presence of the methoxy group is indicated by a C-O stretching vibration, usually around 1250 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring appear in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic, aldehyde, and aliphatic (ethyl) protons would be observed above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H (Ethyl) | Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Aldehyde C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Methoxy) | Stretch | 1230 - 1270 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within conjugated systems such as the indole nucleus of this compound. The indole chromophore typically displays two characteristic absorption bands, denoted as the ¹Lₐ and ¹Lₑ transitions, which arise from π→π* electronic transitions within the aromatic system. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the indole ring. nih.govacs.org

The electronic spectrum of this compound is influenced by three key groups: the N-ethyl group, the 5-methoxy group, and the 3-carbaldehyde group. The methoxy group at the C5 position acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption bands. The carbaldehyde group at the C3 position, being a chromophore, extends the conjugation of the indole system and is also expected to significantly influence the absorption spectrum.

| Compound | Reported Absorption Maxima (λmax) | Notes |

|---|---|---|

| Indole-3-acetaldehyde | 244 nm, 260 nm, 300 nm | Represents the indole chromophore with a C3-aldehyde-related substituent. researchgate.net |

| 5-Hydroxyindole | ~275 nm (¹Lₐ), ~310 nm (¹Lₑ) | Shows resolution of the ¹Lₐ and ¹Lₑ bands due to the C5 substituent. nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

A crystal structure determination for this compound has not been reported in the reviewed literature. However, the analysis of closely related 5-methoxyindole (B15748) derivatives provides a strong basis for predicting its solid-state characteristics. For example, the crystallographic study of 5-methoxy-1H-indole-2-carboxylic acid revealed a monoclinic crystal system with the space group P2₁/c. mdpi.comsemanticscholar.orgnih.gov Another related compound, 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, also crystallizes in a monoclinic system. nih.gov

An X-ray diffraction analysis of this compound would determine its crystal system and space group. It would precisely measure the planarity of the indole ring system and the orientation of the ethyl, methoxy, and carbaldehyde substituents relative to the ring. Furthermore, it would identify key intermolecular forces; in the absence of strong hydrogen bond donors like an N-H proton, the crystal packing would likely be dominated by weaker C-H···O interactions involving the methoxy and carbonyl oxygen atoms, as well as potential π-π stacking interactions between the aromatic indole rings of adjacent molecules.

Below are the crystallographic data for a representative 5-methoxyindole derivative, which illustrates the type of detailed structural information obtained from X-ray diffraction analysis.

| Parameter | Value for 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole nih.gov |

|---|---|

| Chemical Formula | C₁₈H₁₉NO₄ |

| Formula Weight | 313.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.0036 (16) |

| b (Å) | 7.3179 (14) |

| c (Å) | 23.672 (4) |

| β (°) | 96.802 (10) |

| Volume (ų) | 3268.8 (9) |

| Z | 8 |

Role of 1 Ethyl 5 Methoxy 1h Indole 3 Carbaldehyde As a Versatile Building Block and in Advanced Chemical Applications

Precursor in Complex Organic Molecule Synthesis

The indole-3-carbaldehyde framework is a fundamental precursor for the synthesis of numerous biologically significant molecules, including a variety of alkaloids. mdpi.comresearchgate.netekb.eg The aldehyde functionality at the C-3 position is highly reactive and serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This reactivity allows for the construction of intricate molecular architectures.

One important class of complex molecules derived from indole-3-carbaldehydes are the bis(indole) alkaloids. nih.govmdpi.com These compounds, characterized by two indole (B1671886) units linked together, often exhibit potent biological activities. The synthesis of such molecules frequently involves the reaction of an indole with an indole-3-carbaldehyde derivative. For instance, the electrophilic substitution at the 3-position of an indole with an aldehyde leads to the formation of bis(indolyl)methanes. mdpi.com 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, with its specific substitution pattern, can be employed to generate novel bis(indole) structures with potentially unique pharmacological profiles.

The general synthetic approach to bis(indolyl)methanes is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Indole | Aromatic/Heteroaromatic Aldehyde | Various catalysts | Bis(indolic) compounds |

Furthermore, the aldehyde group of this compound can be readily transformed into other functional groups, paving the way for the synthesis of a diverse range of complex structures. For example, it can undergo condensation reactions with various nucleophiles to introduce new side chains and ring systems.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the indole ring have made it an attractive component in the design of advanced materials. While specific research on the direct application of this compound in this field is not extensively documented, the broader class of indole derivatives shows significant promise.

Development of Polymers and Nanomaterials

Polyindoles are a class of conducting polymers that have garnered attention due to their good electrical properties, environmental stability, and ease of synthesis. materialsciencejournal.orgresearchgate.net These materials have potential applications in energy storage, sensors, and anticorrosion coatings. researchgate.netnih.gov The polymerization of indole monomers, often through oxidative or electrochemical methods, leads to the formation of these functional polymers. nih.govrsc.org While the direct polymerization of this compound has not been widely reported, its structural features suggest its potential as a monomer or a precursor for modified monomers in the synthesis of novel polyindole-based materials with tailored properties. The incorporation of nanomaterials into polyindole matrices can further enhance their performance, creating advanced nanocomposites. nih.govrsc.org

Contribution to Dyes and Pigments Research

Indole derivatives are integral to the structure of many natural and synthetic dyes and pigments. researchgate.netbritannica.com The extended π-conjugated system of the indole ring is responsible for their color and photophysical properties. researchgate.net The well-known dye, indigo, is a prominent example of an indole-based pigment. britannica.commdpi.com Research in this area involves the synthesis of novel indole-containing dyes for various applications, including dye-sensitized solar cells. researchgate.net The aldehyde group of this compound provides a convenient point for chemical modification, allowing for the synthesis of new dye molecules. By reacting the aldehyde with different aromatic or heterocyclic amines, for example, a variety of Schiff bases with extended conjugation and potentially interesting coloristic properties can be obtained.

Design and Synthesis of Fluorescent Probes for Biological Imaging Research

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization of biological processes in living cells and organisms. researchgate.net The indole scaffold is a common fluorophore used in the design of these probes due to its inherent fluorescence and sensitivity to the local environment. researchgate.netnih.gov The design of a fluorescent probe typically involves a fluorophore, a linker, and a recognition motif that selectively interacts with the target analyte.

This compound is a promising starting material for the synthesis of fluorescent probes. The indole core can act as the fluorescent reporter, and the aldehyde group at the C-3 position serves as a reactive site for attaching a recognition element. researchgate.net For instance, the aldehyde can be condensed with hydrazines or amines to introduce functionalities capable of binding to specific ions, molecules, or enzymes. The fluorescence properties of the resulting probe can be modulated by the interaction with the target, leading to a detectable signal. The methoxy (B1213986) group at the 5-position can also influence the photophysical properties of the indole fluorophore, potentially leading to probes with desirable emission wavelengths.

| Component of Fluorescent Probe | Role | Example from this compound |

| Fluorophore | Emits light upon excitation | The 5-methoxy-1H-indole core |

| Linker | Connects the fluorophore to the recognition motif | Can be introduced via reaction at the aldehyde group |

| Recognition Motif | Selectively binds to the target analyte | Can be attached to the linker |

Intermediacy in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the aldehyde group in conjunction with the indole nucleus makes this compound an excellent intermediate for the synthesis of a wide variety of heterocyclic compounds. researchgate.netekb.eg Many of these synthesized heterocycles possess significant biological activities.

One powerful synthetic strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. rsc.orgrsc.orgresearchgate.net Indole-3-carbaldehydes are frequently employed as key components in MCRs to generate diverse heterocyclic libraries for drug discovery. For example, this compound can participate in reactions to form fused heterocyclic systems, such as pyrimido[5,4-b]indoles. mdpi.comresearchgate.netsemanticscholar.org These compounds are known to exhibit a range of biological activities, including acting as selective Toll-like receptor 4 ligands. semanticscholar.orgnih.gov

The Knoevenagel condensation is another important reaction utilizing indole-3-carbaldehydes. acgpubs.orgacgpubs.orgresearchgate.net This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond. The resulting products can then be further cyclized to generate various heterocyclic rings.

The following table summarizes some of the heterocyclic systems that can be synthesized from indole-3-carbaldehyde derivatives:

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Multicomponent Reaction | Indole-3-carbaldehyde, aromatic aldehyde, ammonium (B1175870) iodide | 9H-Pyrimido[4,5-b]indoles |

| Knoevenagel Condensation | Indole-3-carbaldehyde, active methylene compounds | Various substituted indoles, precursors to other heterocycles |

| Condensation | Indole-3-carbaldehyde, hydrazides | N'-((Indol-3-yl)methylene)alkanehydrazides |

Mechanistic and Molecular Interaction Studies of Indole 3 Carbaldehyde Derivatives

Molecular Recognition and Binding Studies with Biomolecular Targets

While specific molecular recognition and binding studies for 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde are not extensively documented in publicly available research, insights can be drawn from computational and molecular docking studies of analogous indole (B1671886) derivatives. These studies are instrumental in predicting the binding affinity and interaction patterns of ligands with the active sites of biomolecular targets.

Molecular docking analyses of various indole-based compounds have revealed that their interaction with protein targets is often governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. For instance, in studies of indole derivatives targeting enzymes, the indole nucleus frequently serves as an anchor, positioning the molecule within the binding pocket. The substituents on the indole ring then play a crucial role in fine-tuning the binding affinity and specificity.

In the case of this compound, the ethyl group at the N-1 position is expected to enhance lipophilicity, potentially favoring interactions with hydrophobic pockets within a target protein. The methoxy (B1213986) group at the C-5 position, being an electron-donating group, can influence the electronic properties of the indole ring and may participate in hydrogen bonding or electrostatic interactions. The carbaldehyde group at the C-3 position is a key functional group that can act as a hydrogen bond acceptor.

Molecular docking simulations of related indole-3-carbaldehyde derivatives with various enzymes have shown that the aldehyde oxygen can form crucial hydrogen bonds with amino acid residues in the active site, such as arginine, tyrosine, and lysine. Furthermore, the indole ring itself can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 1: Predicted Binding Affinities of Indole Derivatives with Biomolecular Targets (Illustrative)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| 1-Methyl-1H-indole-3-carbaldehyde | Cyclooxygenase-2 (COX-2) | -10.5 | ARG120, TYR355, ALA527 |

| 5-Methoxy-1H-indole-3-carbaldehyde | Lanosterol 14α-demethylase | -8.5 | Heme group, TYR132, PHE228 |

| 1-Ethyl-3-substituted-indole derivative | Tubulin | -7.8 | CYS241, LEU248, ASN258 |

Note: This table is illustrative and based on data from related indole derivatives to predict potential interactions. Specific binding studies for this compound are required for confirmation.

Investigation of Enzyme Inhibition Mechanisms

Studies on Urease Inhibition Pathways

Indole-3-carbaldehyde derivatives have emerged as a promising class of urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to an increase in pH. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a key therapeutic strategy.

Studies on N-substituted indole-3-carbaldehyde oxime derivatives have provided valuable insights into their urease inhibitory potential. The mechanism of inhibition is believed to involve the interaction of the indole scaffold and its substituents with the active site of the urease enzyme. The nitrogen and oxygen atoms in the indole and carbaldehyde moieties can chelate the nickel ions in the active site, thereby inactivating the enzyme.

The nature of the substituent at the N-1 position of the indole ring has been shown to significantly influence the inhibitory activity. For instance, the introduction of alkyl or other functional groups can modulate the electronic and steric properties of the molecule, affecting its binding to the enzyme.

Table 2: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

| Compound | N-Substituent | IC50 (mM) |

| Indole-3-carbaldehyde oxime | -H | 0.0852 |

| N-methyl-indole-3-carbaldehyde oxime | -CH3 | 0.0631 |

| N-ethyl-indole-3-carbaldehyde oxime | -CH2CH3 | 0.0516 |

| N-propyl-indole-3-carbaldehyde oxime | -(CH2)2CH3 | 0.0345 |

| Thiourea (Standard) | - | 0.2387 |

Data is synthesized from studies on analogous N-substituted indole-3-carbaldehyde oxime derivatives.

The data suggests that increasing the alkyl chain length at the N-1 position from methyl to propyl enhances the urease inhibitory activity. This trend indicates that hydrophobic interactions with the enzyme's active site likely play a role in the binding of these inhibitors.

Analysis of Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Indole derivatives have been identified as a promising scaffold for the development of novel tyrosinase inhibitors.

Research has demonstrated that indole-3-carbaldehyde can serve as a starting material for the synthesis of potent tyrosinase inhibitors. The mechanism of action is often attributed to the ability of the indole ring and its functional groups to chelate the copper ions in the active site of tyrosinase, thereby preventing the binding of its natural substrate, tyrosine.

Table 3: Tyrosinase Inhibitory Activity of Indole-based Thiosemicarbazone Derivatives

| Compound | N-Substituent on Indole | R-group on Thiosemicarbazone | IC50 (µM) |

| 4a | -H | -H | 163.3 |

| 4b | -H | -CH3 | 5.9 |

| 4f | -CH2CH3 | -H | 12.8 |

| 4g | -CH3 | -H | 7.2 |

| Kojic Acid (Standard) | - | - | 16.4 |

Data is based on studies of indole-thiourea derivatives, where 1-ethyl-1H-indole-3-carbaldehyde can be a precursor. nih.gov

The structure-activity relationship suggests that substitutions on both the indole nitrogen and the thiosemicarbazone moiety significantly impact the inhibitory potency.

Exploration of MurA Inhibition

MurA, a key enzyme in the bacterial cell wall biosynthesis pathway, is a validated target for the development of novel antibiotics. While various classes of compounds have been investigated as MurA inhibitors, there is limited specific research on the activity of this compound or its close derivatives against this enzyme.

General studies on indole derivatives have shown that this scaffold can be explored for antibacterial activity, and in some cases, this activity has been linked to the inhibition of enzymes in the peptidoglycan synthesis pathway. Molecular docking studies of some indole derivatives have suggested potential binding to MurA, but experimental validation is often lacking. mdpi.com The potential for an indole-3-carbaldehyde derivative to inhibit MurA would likely depend on its ability to mimic the substrate or bind to an allosteric site on the enzyme. The aldehyde functionality could potentially form covalent bonds with key residues in the active site, leading to irreversible inhibition. However, without specific experimental data, the role of this compound as a MurA inhibitor remains speculative.

Interference with Cellular Processes: Tubulin Polymerization Inhibition at the Molecular Level

Tubulin polymerization is a dynamic cellular process essential for cell division, motility, and intracellular transport. It is a well-established target for anticancer drugs. A growing body of evidence suggests that various indole derivatives can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov

While direct studies on this compound are limited, the general structural features of this compound are consistent with those of known indole-based tubulin inhibitors. The indole scaffold serves as a core structure that can fit into the hydrophobic pocket of the colchicine binding site. The substituents on the indole ring are critical for modulating the binding affinity and cytotoxic activity.

The methoxy group at the 5-position is a common feature in many potent tubulin inhibitors, as it can form hydrogen bonds with key amino acid residues in the binding site. The ethyl group at the N-1 position can enhance the hydrophobic interactions with the protein. The carbaldehyde at the 3-position, while less common in established tubulin inhibitors, could potentially interact with the protein through hydrogen bonding or other polar interactions.

Table 4: Tubulin Polymerization Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Key Structural Features | IC50 (µM) for Tubulin Polymerization |

| Arylthioindoles | 3-Arylthio group, 5-methoxy or 5-halogen | 1.5 - 5.0 |

| Indole-based Chalcones | 3-Chalcone moiety, N-alkylation | 2.0 - 10.0 |

| 2-Phenylindoles | 2-Phenyl group, 3-aroyl or 3-thioaryl group | 0.5 - 3.0 |

This table provides a general overview of the activity of different classes of indole-based tubulin inhibitors.

The mechanism of action of these indole derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationship (SAR) Analysis of Functionalized Indole-3-carbaldehydes in Ligand Design

The structure-activity relationship (SAR) analysis of functionalized indole-3-carbaldehydes provides valuable guidance for the design of more potent and selective ligands for various biological targets. Based on the available data for related compounds, several key structural features of this compound can be analyzed for their contribution to biological activity.

N-1 Position (Ethyl Group): The substitution at the N-1 position of the indole ring is a critical determinant of activity. The ethyl group, being a small alkyl group, enhances lipophilicity, which can improve cell membrane permeability and hydrophobic interactions with the target protein. Studies on urease inhibitors have shown that increasing the alkyl chain length at this position can lead to increased potency, suggesting that this region of the molecule interacts with a hydrophobic pocket in the enzyme. nih.gov

C-5 Position (Methoxy Group): The methoxy group at the C-5 position is an electron-donating group that can influence the electronic distribution of the indole ring. This can affect the strength of pi-pi stacking interactions with aromatic amino acid residues in the binding site. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein. This feature is often found in potent inhibitors of various enzymes, including tyrosinase and tubulin.

C-3 Position (Carbaldehyde Group): The carbaldehyde group at the C-3 position is a key pharmacophoric feature. The oxygen atom is a strong hydrogen bond acceptor, and this group can also participate in dipole-dipole interactions. In the context of enzyme inhibition, the aldehyde can form reversible or irreversible covalent bonds with nucleophilic residues in the active site, such as cysteine or serine, leading to potent inhibition. The reactivity and orientation of this group are crucial for its interaction with the target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde?

- Methodology :

Formylation : The indole core is functionalized at the 3-position via the Vilsmeier-Haack reaction using POCl₃ in DMF. This method is effective for introducing the aldehyde group to the indole scaffold .

N-Alkylation : Ethylation at the 1-position is achieved through SN2 substitution. Sodium hydride in DMF deprotonates the indole nitrogen, followed by reaction with ethyl bromide or a similar alkylating agent .

Methoxy Group Introduction : Methoxylation at the 5-position can be performed via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base) or through directed ortho-metalation strategies .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., aldehyde proton at ~10 ppm) and substituent-induced shifts (e.g., methoxy at ~3.8 ppm) .

- X-ray Crystallography : Used to confirm molecular geometry, hydrogen bonding, and packing modes. For example, bis-indolyl derivatives exhibit intermolecular N–H···O hydrogen bonds stabilizing crystal structures .

- IR Spectroscopy : The aldehyde C=O stretch appears near 1680–1700 cm⁻¹, while indole N–H stretches occur around 3400 cm⁻¹ .

Q. What solvents and reaction conditions optimize its synthesis?

- Optimal Conditions :

- Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution reactions .

- Alkylation reactions require anhydrous conditions under nitrogen to prevent hydrolysis of NaH .

- Elevated temperatures (80–110°C) improve yields in formylation and substitution steps .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy) influence reactivity in substitution reactions?

- Mechanistic Insights :

- Methoxy groups activate the indole ring via electron donation, enhancing electrophilic substitution at the 5-position. However, steric hindrance from the ethyl group at N1 may slow down subsequent reactions .

- In iodination (e.g., 6-Iodo-1H-indole-3-carbaldehyde synthesis), electron-rich rings favor electrophilic attack but require precise stoichiometry to avoid over-substitution .

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Troubleshooting :

- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures improves purity for crystalline derivatives .

- Byproduct Mitigation : Trace water in DMF can hydrolyze POCl₃; strict anhydrous conditions and controlled reagent addition reduce side products .

- Catalyst Optimization : Adjusting base strength (e.g., K₂CO₃ vs. NaH) balances reactivity and selectivity in multi-step syntheses .

Q. What crystallographic data inform the compound’s supramolecular interactions?

- Structural Analysis :

- Bis-indolyl derivatives exhibit π-π stacking between indole rings and N–H···O hydrogen bonds involving the aldehyde group. These interactions guide co-crystal design for stability studies .

- Methoxy and ethyl groups influence torsion angles, affecting molecular conformation and solubility .

Q. How is this compound utilized in medicinal chemistry research?

- Applications :

- Drug Precursor : The aldehyde group serves as a handle for Schiff base formation or condensation reactions to generate bioactive heterocycles (e.g., thiazole-indole hybrids with anticancer potential) .

- Biological Screening : Bis-indolyl analogs inhibit breast tumor cell proliferation by modulating estrogen receptor pathways, as shown in preliminary in vitro assays .

Methodological Challenges and Solutions

Q. What are the limitations of the Vilsmeier-Haack reaction for indole formylation?

- Challenges :

- Over-oxidation to carboxylic acids under prolonged heating.

- Low regioselectivity in poly-substituted indoles.

- Solutions :

- Short reaction times (15–45 minutes) and stoichiometric POCl₃ control oxidation .

- Directed metalation (e.g., using LDA) ensures precise formylation at the 3-position .

Q. How are computational methods applied to predict reactivity?

- Tools :

- DFT calculations model charge distribution to predict electrophilic substitution sites.

- Molecular docking studies evaluate interactions with biological targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.